Dibromofluoroacetic acid
Description
Significance of Halogenated Carboxylic Acids in Chemical and Environmental Sciences
Halogenated carboxylic acids are a class of organic compounds that have garnered significant attention in both chemical and environmental sciences. Their importance stems from their wide range of applications and their prevalence as environmental contaminants. In the field of chemistry, these compounds serve as versatile building blocks in organic synthesis. The presence of halogen atoms modifies the reactivity of the carboxylic acid, enabling a variety of chemical transformations and making them valuable intermediates in the production of pharmaceuticals, agrochemicals, and high-performance materials. chemimpex.comfiveable.me For instance, the introduction of a halogen atom at the alpha position of a carboxylic acid can facilitate nucleophilic substitution reactions. fiveable.me
From an environmental perspective, halogenated carboxylic acids are of interest primarily as disinfection byproducts (DBPs) in drinking water. nih.gov When chlorine-based disinfectants react with natural organic matter present in water sources, a variety of halogenated compounds, including haloacetic acids, can be formed. nih.govacs.org Some of these compounds have been linked to adverse health effects, prompting research into their formation, fate, and potential remediation. ontosight.ai Furthermore, certain halogenated carboxylic acids are used in industrial processes and can be released into the environment through various waste streams. nih.gov Their persistence and potential for bioaccumulation are key areas of environmental research. science.gov
Overview of Dihaloacetic Acids as a Class of Organic Compounds
Dihaloacetic acids (DXAAs) are a specific subclass of halogenated carboxylic acids characterized by the presence of two halogen atoms on the alpha-carbon of acetic acid. nih.gov The identity of these halogens can vary, including chlorine, bromine, or a combination of both. Dihaloacetic acids are primarily studied as disinfection byproducts formed during water treatment processes. acs.orgnih.gov
In vitro studies have suggested that dihaloacetic acids may be more genotoxic and cytotoxic than their trihaloacetic acid counterparts. nih.gov The substitution of a bromine atom for a chlorine atom on the alpha carbon tends to increase these effects. nih.gov The formation of dihaloacetic acids in drinking water is influenced by factors such as the type and concentration of disinfectant used, the amount and nature of natural organic matter, water temperature, pH, and the concentration of bromide ions. unc.edu
Specific Research Context of Dibromofluoroacetic Acid (DBFA) within Haloacetic Acid Chemistry
This compound (DBFA) is a halogenated acetic acid that contains two bromine atoms and one fluorine atom attached to the alpha-carbon. Its research context lies at the intersection of synthetic organic chemistry and the broader investigation of haloacetic acids. As a fluorinated compound, DBFA and its derivatives are of interest for their potential applications in the synthesis of novel pharmaceuticals and agrochemicals, as fluorine substitution can significantly alter the biological activity and stability of molecules. chemimpex.com
Research involving DBFA often focuses on its synthesis and its use as a reagent to introduce fluorine and bromine functionalities into other molecules. chemimpex.comethernet.edu.et For example, ethyl dibromofluoroacetate, an ester of DBFA, is utilized in the synthesis of fluorinated compounds, which are important in materials science and for creating high-performance polymers with enhanced thermal and chemical resistance. chemimpex.comresearchgate.net It also serves as an intermediate in the development of antiviral and anticancer agents. chemimpex.com The study of DBFA contributes to the understanding of the reactivity and properties of polyhalogenated carboxylic acids, a field with ongoing relevance in both synthetic and environmental chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIYDZBYJAJLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188811 | |
| Record name | Dibromofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-99-1 | |
| Record name | 2,2-Dibromo-2-fluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of Dibromofluoroacetic Acid
Dibromofluoroacetic acid is a solid compound with the chemical formula C₂HBr₂FO₂. cymitquimica.com It is also known by its synonyms, including 2,2-Dibromo-2-fluoroethanoic acid and Acetic acid, 2,2-dibromo-2-fluoro-. cymitquimica.com
Below is a table summarizing some of the key physicochemical properties of this compound and its ethyl ester, ethyl dibromofluoroacetate.
| Property | This compound | Ethyl Dibromofluoroacetate |
| CAS Number | 353-99-1 cymitquimica.comfluorochem.co.uk | 565-53-7 chemimpex.comchembk.com |
| Molecular Formula | C₂HBr₂FO₂ | C₄H₅Br₂FO₂ chemimpex.comchembk.com |
| Molecular Weight | 235.83 g/mol cymitquimica.com | 263.89 g/mol chemimpex.comchembk.com |
| Appearance | Solid cymitquimica.comfluorochem.co.uk | Colorless to light yellow clear liquid chemimpex.comchembk.com |
| Boiling Point | Not available | 82 °C at 33 mmHg chembk.com, 173 °C chemimpex.com |
| Melting Point | Not available | 157-161 °C chembk.com |
| Density | Not available | 1.894 g/cm³ chembk.com, 1.92 g/cm³ chemimpex.com |
| Water Solubility | Not available | Immiscible with water chembk.com |
Reaction Mechanisms and Reactivity Studies of Dibromofluoroacetic Acid
Mechanistic Investigations of Reactions Involving Dibromofluoroacetic Acid
The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid moiety and the dihalo-substituted carbon atom.
The carboxylic acid group in this compound exhibits typical reactivity, participating in reactions such as esterification and amidation. cymitquimica.commsu.edu The presence of two bromine atoms and a fluorine atom on the alpha-carbon significantly influences the acidity of the carboxylic acid through inductive electron withdrawal. msu.edu This enhanced acidity can affect the rates and equilibria of its reactions compared to non-halogenated carboxylic acids. msu.edu
The general mechanism for reactions like Fischer esterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. chemguide.co.uksketchy.com Elimination of water and deprotonation of the resulting oxonium ion yield the corresponding ester. chemguide.co.uklibretexts.org The high electrophilicity of the carbonyl carbon in protonated this compound facilitates this process. msu.edu
Interactive Table: Comparison of Carboxylic Acid Reactivity
| Derivative | General Reactivity | Leaving Group Basicity | Factors Affecting Reactivity |
| Acyl Halides | Most Reactive | Weak Base (Good Leaving Group) | Strong inductive effect of the halogen. youtube.com |
| Anhydrides | Highly Reactive | Moderately Weak Base | Resonance stabilization is less than in esters. youtube.com |
| Thioesters | More reactive than esters | Weaker base than alkoxides. libretexts.org | The C-S bond is weaker than the C-O bond. |
| Esters | Moderately Reactive | Stronger Base (Poorer Leaving Group) | Resonance stabilization donates electron density to the carbonyl carbon. libretexts.org |
| Carboxylic Acids | Reactive | Can be protonated to form a good leaving group (water). | Dimerization through hydrogen bonding can reduce reactivity. |
| Amides | Least Reactive | Very Strong Base (Very Poor Leaving Group) | Strong resonance donation from the nitrogen atom. youtube.com |
| Carboxylate | Unreactive to Nucleophilic Acyl Substitution | Extremely poor leaving group (O²⁻). | The negative charge strongly deactivates the carbonyl group towards nucleophilic attack. libretexts.org |
Halogen exchange reactions, such as the Finkelstein reaction, are fundamental transformations in organic synthesis. wikipedia.orgbyjus.com In the context of this compound derivatives, these reactions can be used to replace one or both bromine atoms with other halogens. The mechanism of the Finkelstein reaction is typically a bimolecular nucleophilic substitution (SN2) process. byjus.com The reaction's success often depends on the solubility of the resulting metal halide salt in the chosen solvent, which drives the equilibrium towards the product. wikipedia.org For instance, using sodium iodide in acetone (B3395972) allows for the conversion of alkyl bromides to alkyl iodides because sodium bromide is insoluble in acetone and precipitates out of the solution. wikipedia.org
Metal-mediated halogen exchange represents another important class of reactions. wikipedia.orgnih.gov These reactions can proceed through various mechanisms, including oxidative addition-reductive elimination pathways with transition metal catalysts like nickel or copper. nih.gov Another proposed mechanism involves the formation of an "ate-complex" intermediate, particularly in lithium-halogen exchange reactions. wikipedia.org The choice of metal and reaction conditions can significantly influence the reaction's outcome and mechanism. wikipedia.orgnih.gov
Free radical reactions offer a powerful and complementary approach to ionic reactions for bond formation. wikipedia.org These reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. wikipedia.org
Ethyl dibromofluoroacetate can serve as a precursor for the generation of monofluorocarbene synthons. researchgate.net This transformation often involves a single-electron transfer (SET) process to generate a radical anion, which then fragments to release a bromide ion and a bromofluoromethyl radical. A subsequent SET reduction of this radical can lead to a carbanion, which then eliminates the second bromide to form the carbene. Alternatively, α-elimination from a metal-complexed intermediate can also generate the carbene. princeton.edu These highly reactive intermediates can then be trapped by various substrates.
Once generated, bromofluorocarbene (:CFBr) is a valuable intermediate for the synthesis of gem-bromofluorocyclopropanes through [2+1] cycloaddition reactions with alkenes. researchgate.net The reaction of ethyl dibromofluoroacetate with a suitable reducing agent, often a metal, in the presence of an alkene leads to the formation of the corresponding cyclopropane (B1198618) derivative. researchgate.net The mechanism involves the formation of the electrophilic carbene, which then adds across the double bond of the alkene in a concerted or stepwise manner, depending on the electronic nature of the alkene and the carbene. The instability of the initial gem-dibromocyclopropane or gem-bromofluorocyclopropane can sometimes lead to spontaneous ring-opening to form halogenated dienylsilanes or other rearranged products. researchgate.net
Radical Reactions and Their Mechanisms
Role of this compound Esters as Carbene Precursors
Esters of this compound, particularly ethyl dibromofluoroacetate (EDBFA), are widely utilized as precursors for the in-situ generation of bromofluorocarbene (:CFBr). researchgate.netresearchgate.net This method provides a convenient and often milder alternative to other carbene generation techniques. The generation of the carbene is typically achieved by reacting the ester with a reducing agent, such as a metal or a low-valent metal complex. researchgate.net
The resulting carbene is a versatile intermediate that can participate in a variety of transformations, most notably cyclopropanation reactions with a wide range of alkenes to produce gem-bromofluorocyclopropanes in good to excellent yields. researchgate.net These cyclopropanes are valuable synthetic intermediates that can be further elaborated. The protocol is often operationally simple and can be performed under mild conditions, making it attractive for both small- and large-scale synthesis. researchgate.net The utility of this methodology extends to the synthesis of other gem-halofluorocyclopropanes by using the corresponding chlorinated or iodinated esters. researchgate.net
Interactive Table: Common Carbene Precursors and Generation Methods
| Precursor Type | Example | Generation Method | Resulting Carbene | Key Features |
| Diazo Compounds | Ethyl diazoacetate | Transition metal catalysis (e.g., Rh, Cu), photolysis, or thermolysis | Substituted carbenes | Versatile, but can be explosive and require careful handling. researchgate.net |
| Dihaloalkanes | Chloroform | Strong base (e.g., potassium tert-butoxide) | Dichlorocarbene | Classic method, but often requires harsh conditions. |
| Organomercury Compounds | Phenyl(trichloromethyl)mercury | Thermolysis | Dichlorocarbene | "Seyferth reagent," provides a neutral source of carbene. |
| N-Heterocyclic Carbene (NHC) Adducts | Imidazolium salts | Deprotonation with a strong base | N-Heterocyclic Carbenes | Stable, isolable carbenes with broad applications in catalysis. beilstein-journals.org |
| Halogenated Esters | Ethyl dibromofluoroacetate | Reduction with metals (e.g., Zn) | Bromofluorocarbene | Mild generation of a useful halocarbene for cyclopropanation. researchgate.net |
Stereochemical Aspects in Reactions Involving this compound
Reactions utilizing this compound derivatives often proceed with a significant degree of stereochemical control, leading to the selective formation of specific stereoisomers. This selectivity is a critical feature, enhancing the synthetic utility of these reagents.
Stereoselectivity and Diastereoselectivity in Carbene Additions
The addition of bromofluorocarbene, generated from ethyl dibromofluoroacetate, to alkenes exhibits notable stereochemical outcomes. The [2+1] cycloaddition reaction typically yields gem-bromofluorocyclopropanes as a mixture of diastereomers. researchgate.net The ratio of these diastereomers is influenced by the structure of the starting alkene and the reaction conditions. Singlet carbenes, which are often involved in these transformations, typically add to alkenes in a stereospecific manner, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.org
Similarly, the Reformatsky-type aza-Darzens reaction discussed previously shows high diastereoselectivity. researchgate.net The reaction between ethyl dibromofluoroacetate and imines can produce 2-fluoroaziridine-2-carboxylates with a diastereomeric ratio (syn/anti) of up to 85:15. researchgate.net This stereocontrol is attributed to the formation of a six-membered chair-like transition state involving the zinc enolate, where steric interactions guide the approach of the electrophile. nih.gov The preferential formation of the syn isomer, despite it being the thermodynamically less stable product, suggests a kinetically controlled reaction pathway. ethernet.edu.et
Environmental Occurrence and Formation Pathways of Dibromofluoroacetic Acid
Occurrence of Dibromofluoroacetic Acid in Aquatic Environments
Comprehensive searches for the detection of this compound in various water sources did not provide any specific findings.
Detection in Drinking Water Systems
There is no available data from scientific studies or water quality monitoring reports that documents the presence or concentration of this compound in drinking water distribution systems. nih.govewg.orgnih.govwho.int Regulatory monitoring and research on disinfection by-products in drinking water have identified numerous other haloacetic acids, but not this compound. escholarship.orgepa.gov
Presence in Swimming Pool Water
Similarly, an investigation into the chemical composition of swimming pool water did not yield any results indicating the presence of this compound. ondilo.comnih.govresearchgate.net Research in this area has focused on other disinfection by-products that form from the reaction of disinfectants with organic matter introduced by swimmers. orst.edu
Mechanisms of Formation as a Disinfection By-Product (DBP)
The formation of disinfection by-products is a complex process influenced by the composition of the source water and the treatment methods used. epa.govthermofisher.com However, the specific pathways leading to the formation of this compound have not been detailed in the available scientific literature.
Role of Natural Organic Matter (NOM) and Bromide in DBP Formation
Natural organic matter (NOM) and bromide are well-established precursors for the formation of many brominated disinfection by-products. nih.govresearchgate.netmdpi.comresearchgate.net When disinfectants are introduced to water containing NOM and bromide, a series of chemical reactions can occur, leading to the formation of various halogenated compounds. researchgate.netnih.govengineering.org.cn While the general principles of these reactions are understood for common DBPs, no studies have specifically investigated the role of NOM and bromide in the formation of this compound.
Influence of Disinfectants (Chlorine, Chloramines) on DBFA Formation
Chlorine and chloramines are common disinfectants used in water treatment that are known to produce different types and quantities of disinfection by-products. olympianwatertesting.comhealth.state.mn.usbesjournal.comnih.gov The reaction of these disinfectants with organic and inorganic precursors in the water leads to the creation of DBPs. nih.govnih.govdeswater.com However, no research has been found that specifically examines the influence of chlorine or chloramines on the formation of this compound.
Factors Affecting DBP Formation Kinetics: pH, Temperature, Contact Time
The kinetics of DBP formation are known to be influenced by several factors, including pH, temperature, and the duration of contact between the disinfectant and the water. deswater.comlibretexts.orgomicsonline.orgheycarbons.commdpi.comresearchgate.net For instance, changes in pH can alter the chemical form of the disinfectant and the reactivity of precursor compounds. aquamagazine.com Temperature can affect the rate of chemical reactions, and longer contact times generally lead to higher concentrations of DBPs. While these principles are well-established for many DBPs, the specific kinetics of this compound formation under varying conditions of pH, temperature, and contact time have not been studied.
Precursor Identification for this compound Formation
The formation of this compound is contingent on the presence of specific precursor molecules in the source water that contain a fluorine atom, in addition to the organic matter and bromide ions that contribute to the formation of dibromoacetic acid. Recent research has highlighted the significant role of certain anthropogenic compounds, particularly pharmaceuticals, as key precursors to the formation of toxic organofluorine DBPs during chlorination. nih.govacs.orgacs.org
Organofluorine Pharmaceutical Compounds as Precursors:
A 2025 study identified organofluorine pharmaceutical compounds as significant contributors to the formation of toxic DBPs in a drinking water treatment plant. nih.gov Through advanced analytical techniques such as nontargeted analysis with tandem mass spectrometry, researchers were able to establish links between specific precursor compounds and the resulting DBPs. nih.govacs.orgacs.org This research points to a likely pathway for the formation of DBFA, where fluorinated pharmaceuticals present in the source water react with disinfectants and bromide.
Key classes of pharmaceuticals identified as precursors include:
Fluoroquinolone Antibiotics: This class of antibiotics, which includes compounds like enrofloxacin (B1671348) and difloxacin, contains fluorine atoms in their molecular structure. nih.gov During chlorination, these compounds can be transformed, leading to the formation of various fluorinated DBPs.
Fluorosteroids: These synthetic corticosteroids, such as fluocinolone (B42009) acetonide and triamcinolone, also contain fluorine and have been identified as precursors to organofluorine DBPs. nih.gov
The transformation of these pharmaceutical precursors into DBPs can result in compounds with increased toxicity compared to the parent compounds. nih.gov
General Precursors for Haloacetic Acids:
While specific fluorinated precursors are necessary for the "fluoro" component of DBFA, the general precursors for the haloacetic acid backbone are well-established. These include:
Natural Organic Matter (NOM): This complex mixture of organic compounds, derived from the decomposition of plant and animal matter, is a primary precursor for the formation of a wide range of DBPs, including haloacetic acids. engineering.org.cnresearchgate.net
Bromide Ions: The presence of bromide (Br⁻) in source water is a critical factor in the formation of brominated DBPs. researchgate.netacs.org Disinfectants can oxidize bromide to form hypobromous acid, which is a powerful brominating agent that reacts with NOM to form brominated organic compounds. researchgate.net
The table below summarizes the key precursors and influencing factors in the formation of this compound.
| Precursor Type | Specific Examples/Components | Role in DBFA Formation |
| Fluorine Source | Fluoroquinolone antibiotics (e.g., enrofloxacin, difloxacin), Fluorosteroids (e.g., fluocinolone acetonide, triamcinolone) | Provides the fluorine atom for the DBFA molecule. |
| Bromine Source | Bromide ions (Br⁻) naturally present in water | Provides the bromine atoms for the DBFA molecule. |
| Carbon Source | Natural Organic Matter (NOM), Humic and Fulvic Acids | Forms the acetic acid backbone of the molecule. |
Factors Influencing Formation:
Several factors at the water treatment facility can influence the formation and concentration of DBFA and other DBPs.
| Influencing Factor | Effect on DBP Formation |
| Disinfectant Type | Chlorine-based disinfectants are primary contributors to the formation of halogenated DBPs. The specific disinfectant and its dose affect the types and quantities of DBPs formed. nih.gov |
| Disinfectant Dose | Higher disinfectant doses can lead to increased DBP formation. |
| Contact Time | Longer contact times between the disinfectant and precursors can result in higher concentrations of DBPs. |
| pH | The pH of the water can influence the reaction kinetics and the speciation of both the disinfectants and the precursors, thereby affecting DBP formation. acs.org |
| Temperature | Higher water temperatures can increase the rate of DBP formation reactions. canada.ca |
| Bromide Concentration | Higher bromide concentrations can shift the formation towards more brominated DBP species. researchgate.netresearchgate.net |
Toxicological and Mechanistic Research on Dibromofluoroacetic Acid
Toxicological Pathways and Molecular Mechanisms of Action
The toxicological effects of haloacetic acids are complex and can involve multiple pathways. For brominated HAAs, the mechanisms often involve the generation of reactive oxygen species, induction of DNA damage, and alteration of cellular signaling pathways.
Brominated HAAs are generally found to be more genotoxic than their chlorinated counterparts. nih.govca.gov Studies on a range of HAAs have demonstrated their ability to cause DNA damage and mutations. For instance, dibromoacetic acid (DBA) has been shown to be mutagenic in the Ames test with Salmonella typhimurium strain TA100 and to induce DNA damage. oup.comresearchgate.net In a comparative study of twelve HAAs in mammalian cells, the trend for both cytotoxicity and genotoxicity was: iodinated HAAs > brominated HAAs > chlorinated HAAs. nih.gov Specifically, the genotoxicity rank order was determined to be iodoacetic acid > bromoacetic acid > chloroacetic acid > dibromoacetic acid > diiodoacetic acid > tribromoacetic acid > bromochloroacetic acid > bromoiodoacetic acid > chlorodibromoacetic acid. nih.gov
In Chinese hamster ovary (CHO) cells, all tested HAAs except trichloroacetic acid were found to be mutagenic in the HGPRT gene mutation assay. researchgate.netnih.gov The mutagenic potency was ranked as: iodoacetic acid > dibromoacetic acid > bromoacetic acid > chloroacetic acid > dichloroacetic acid > trichloroacetic acid. researchgate.netnih.gov This suggests that dibromofluoroacetic acid, containing two bromine atoms and a fluorine atom, would likely exhibit genotoxic properties. The presence of bromine is a key factor in the genotoxicity of HAAs. nih.gov
Table 1: Comparative Genotoxicity of Selected Haloacetic Acids
| Compound | Genotoxic Activity | Test System |
|---|---|---|
| Dibromoacetic acid (DBA) | Mutagenic | S. typhimurium TA100 oup.com |
| Induces primary DNA damage | E. coli PQ 37 oup.com | |
| Genotoxic | Chinese hamster ovary (CHO) cells nih.gov | |
| Tribromoacetic acid (TBA) | Induces primary DNA damage | E. coli PQ 37 oup.com |
| Genotoxic | Chinese hamster ovary (CHO) cells nih.gov | |
| Dichloroacetic acid (DCA) | Induces primary DNA damage | E. coli PQ 37 oup.com |
| Mutagenic | S. typhimurium TA100 oup.com | |
| Trichloroacetic acid (TCA) | Weak clastogenic effect | Newt micronucleus test oup.com |
This table is generated based on available data for related compounds and is for illustrative purposes.
Dibromoacetic acid is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals. nih.gov This assessment is supported by mechanistic data demonstrating the biological plausibility of its carcinogenicity in humans. nih.gov Given the structural similarities, it is plausible that this compound could also pose a carcinogenic risk.
Animal studies have demonstrated the hepatocarcinogenicity of certain HAAs. Dibromoacetic acid has been shown to induce hepatocellular adenoma and carcinoma in both male and female mice. nih.gov While the precise mechanisms are still under investigation, they are thought to involve a combination of genotoxic and non-genotoxic effects, including oxidative stress and alterations in gene expression.
Research on dichloroacetic acid (DCA), a related dihaloacetate, has provided insights into potential mechanisms. These include the modulation of signaling pathways involved in cell growth and proliferation. For instance, changes in the expression of genes such as c-myc and IGF-II have been associated with HAA-induced liver tumors. While specific data on DNA hypomethylation for this compound is absent, this epigenetic modification is a known mechanism in chemical carcinogenesis and could potentially play a role.
In addition to liver tumors, exposure to dibromoacetic acid has been linked to other types of cancer in animal models. In female rats, it has been shown to induce mononuclear-cell leukemia. nih.govnih.gov In male rats, an increased incidence of malignant mesothelioma has been observed following exposure to dibromoacetic acid. nih.govnih.govca.gov These findings highlight the potential for systemic carcinogenicity of brominated HAAs. The occurrence of these specific cancers in animal models suggests that this compound could potentially target similar tissues.
Table 2: Carcinogenic Effects of Dibromoacetic Acid in Animal Models
| Species | Sex | Tumor Type |
|---|---|---|
| Mouse | Male & Female | Hepatocellular adenoma and carcinoma nih.gov |
| Mouse | Male | Hepatoblastoma, Lung tumors nih.gov |
| Rat | Female | Mononuclear-cell leukemia nih.govnih.gov |
This table summarizes findings for Dibromoacetic Acid (DBA) as a surrogate for this compound.
A key mechanism underlying the toxicity of many HAAs is the induction of oxidative stress. nih.gov This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids. Brominated HAAs have been shown to be potent inducers of oxidative stress. nih.gov
Some dihaloacetic acids, including dibromoacetic acid, can inhibit the enzyme glutathione (B108866) S-transferase zeta (GST-zeta). nih.gov This enzyme is involved in the metabolism and detoxification of these compounds. Inhibition of GST-zeta leads to reduced clearance of the dihaloacetic acids, which can exacerbate oxidative stress and activate stress-response pathways. nih.gov The monohaloacetic acids, such as bromoacetic acid, have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an effect that is correlated with their toxic potency. acs.org This inhibition can disrupt cellular metabolism and contribute to oxidative stress. acs.org
Carcinogenicity Assessments and Associated Mechanistic Hypotheses
Comparative Toxicology with Other Haloacetic Acids
The toxicity of haloacetic acids is significantly influenced by the nature and number of halogen substituents. A general trend observed across multiple studies is that the cytotoxicity and genotoxicity of HAAs follow the order: iodo- > bromo- > chloro-substituted acids. nih.govacs.org Within a halogen series, the toxicity does not always correlate directly with the number of halogen atoms. For instance, in some assays, monobromoacetic acid has shown higher toxicity than dibromoacetic acid. nih.govnih.gov
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of HAAs based on their physicochemical properties. oup.comnih.gov These models often find that factors such as the octanol-water partition coefficient and the acid dissociation constant (pKa) are important predictors of toxicity. oup.com Such models could be valuable in estimating the potential toxicity of this compound in the absence of empirical data. The inclusion of a fluorine atom in this compound, in addition to the two bromine atoms, would likely modulate its chemical properties and, consequently, its toxicological profile compared to dibromoacetic acid.
Analytical Methodologies for the Detection and Quantification of Dibromofluoroacetic Acid
Chromatographic Techniques for Separation and Identification
Chromatographic methods are central to the separation of dibromofluoroacetic acid from other compounds that may be present in a sample. The choice of technique is often dictated by the chemical properties of the analyte and the complexity of the sample matrix.
Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For haloacetic acids like this compound, which are polar and non-volatile, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. researchgate.net This typically involves esterification to form methyl esters. thermofisher.com
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly well-suited for the detection of this compound. thermofisher.com The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes eluting from the GC column. This high selectivity and sensitivity allow for the detection of trace levels of halogenated compounds.
U.S. Environmental Protection Agency (EPA) methods, such as EPA Method 552.3, are established for the analysis of haloacetic acids in drinking water using GC-ECD. epa.govgcms.cz These methods involve liquid-liquid extraction to isolate the acids from the water sample, followed by derivatization with an acidic methanol (B129727) solution to form their corresponding methyl esters. The resulting extract is then analyzed by GC-ECD.
Ion chromatography (IC) is a powerful technique for the separation of ionic species. For the analysis of haloacetic acids, IC can be used to separate the anionic forms of these acids without the need for derivatization. metrohm.com This offers a significant advantage over GC-based methods by simplifying the sample preparation process. thermofisher.com
Coupling IC with tandem mass spectrometry (MS/MS) via an electrospray ionization (ESI) interface provides a highly selective and sensitive detection method. researchgate.net ESI facilitates the transfer of the ionic analytes from the liquid phase to the gas phase, where they can be analyzed by the mass spectrometer. Tandem mass spectrometry allows for the selection of a specific precursor ion corresponding to the analyte of interest, its fragmentation, and the detection of specific product ions. This multiple reaction monitoring (MRM) approach significantly enhances the specificity and reduces background noise, leading to very low detection limits.
EPA Method 557 is an example of an IC-ESI-MS/MS method developed for the determination of haloacetic acids in drinking water. thermofisher.com This method allows for the direct injection of water samples, further streamlining the analytical workflow. thermofisher.com
Development and Validation of Analytical Procedures
The development and validation of analytical procedures are critical to ensure that the obtained results are reliable, accurate, and reproducible. This process involves a comprehensive evaluation of the method's performance characteristics.
The primary objective of an analytical method for this compound is to provide accurate and precise measurements at concentrations relevant to environmental monitoring. The performance of the method is evaluated based on several key parameters:
Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Precision : This describes the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential interferences.
Linearity : This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve.
Range : This is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) : This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. npra.gov.my
Limit of Quantification (LOQ) : This is the lowest concentration of an analyte in a sample that can be reliably quantified with a specified level of accuracy and precision. npra.gov.my
The following table summarizes typical performance characteristics for the analysis of haloacetic acids using GC-ECD and IC-MS/MS, which would be applicable to the analysis of this compound.
| Performance Characteristic | GC-ECD (e.g., EPA Method 552.3) | IC-ESI-MS/MS (e.g., EPA Method 557) |
| Accuracy | Typically assessed by recovery studies in spiked matrices, with acceptance criteria often in the range of 70-130%. | Assessed through recovery in fortified samples, with typical acceptance criteria of 70-130%. |
| Precision | Relative Standard Deviation (RSD) for replicate analyses is generally required to be <20-30%. | RSD for replicate analyses is typically required to be <20%. |
| Specificity | Achieved through chromatographic separation and selective detection by ECD. Confirmation on a second, dissimilar GC column is often required. | High specificity is achieved through the unique precursor-to-product ion transitions in MRM mode. |
| Linearity | Calibration curves are typically linear over a defined concentration range with a correlation coefficient (r²) > 0.99. | Calibration curves are linear over a wide dynamic range with r² > 0.99. |
| Range | Dependent on the specific analyte and instrument, but typically in the low to mid µg/L range. | Can cover a broad range from sub-µg/L to mg/L levels. |
| LOD | Compound-dependent, often in the sub-µg/L range. | Generally in the low ng/L to sub-µg/L range. |
| LOQ | Typically in the low µg/L range. | Typically in the sub-µg/L range. |
Sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the sample matrix and preparing it in a form suitable for analysis.
For GC-ECD analysis of this compound, a multi-step sample preparation process is required. This typically involves:
Extraction : Liquid-liquid extraction using a suitable organic solvent, such as methyl tert-butyl ether (MTBE), is commonly used to transfer the haloacetic acids from the aqueous sample to the organic phase. thermofisher.com
Derivatization : Since this compound is a carboxylic acid and not sufficiently volatile for GC analysis, it must be converted to a more volatile derivative. researchgate.net This is most commonly achieved through esterification with an acidic methanol solution, which converts the carboxylic acid group to a methyl ester. mdpi.com Diazomethane can also be used as a derivatizing agent. regulations.gov
In contrast, for IC-ESI-MS/MS analysis, sample preparation is significantly simpler. Often, the only required step is the filtration of the sample to remove particulate matter before direct injection into the IC system. researchgate.net This reduction in sample handling minimizes the potential for analyte loss and contamination.
To ensure the reliability and validity of analytical data, a robust quality control (QC) program is essential. This includes the regular analysis of various QC samples:
Method Blanks : These are analyte-free matrices that are carried through the entire sample preparation and analysis procedure to monitor for contamination.
Laboratory Control Samples (LCS) : These are analyte-free matrices spiked with a known concentration of the analyte(s) of interest. They are used to monitor the performance of the entire analytical process.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD) : These are aliquots of a sample to which a known amount of the analyte is added. They are used to assess the effect of the sample matrix on the analytical method.
Continuing Calibration Verification (CCV) : These are standards that are analyzed periodically throughout an analytical run to ensure the stability of the instrument's calibration.
The use of Certified Reference Materials (CRMs) is a key component of quality assurance. eraqc.com CRMs are materials with a certified concentration and associated uncertainty for the analyte of interest. eraqc.com They are used to verify the accuracy of the analytical method. For haloacetic acids, CRMs are available from various commercial suppliers and are essential for method validation and ongoing quality control. lgcstandards.comlgcgroup.com
Advanced Spectroscopic Analysis of this compound: Elucidating Molecular Structure
The comprehensive structural elucidation of this compound, a halogenated acetic acid derivative, relies on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods for determining the molecular architecture and bonding environment of this compound. While X-ray crystallography would be invaluable for defining its solid-state structure, such data is more commonly available for its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level environment of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each provide unique and complementary information.
¹H NMR: The proton NMR spectrum is expected to show a single resonance corresponding to the acidic proton of the carboxyl group. The chemical shift of this proton would be influenced by the electronegative halogen atoms on the alpha-carbon, typically appearing at a downfield position.
¹³C NMR: The carbon NMR spectrum would display two distinct signals. One signal corresponds to the carbonyl carbon of the carboxylic acid group, and its chemical shift would be in the typical range for such functional groups. The other signal represents the alpha-carbon, which is directly attached to two bromine atoms and a fluorine atom. The significant deshielding effect of these halogens would shift this carbon's resonance to a lower field.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to a carbon bearing other halogen atoms.
A detailed analysis of the chemical shifts in each of these spectra would provide a complete picture of the electronic environment around each nucleus, confirming the compound's identity and structure.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.
A strong and broad absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. Another prominent feature would be a sharp and intense absorption peak around 1700-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. Additionally, the C-F and C-Br bond stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1400 cm⁻¹. The precise positions of these bands provide evidence for the presence of the carboxylic acid and halogen functional groups.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H Stretch | 2500-3300 |
| C=O Stretch | 1700-1750 |
| C-F Stretch | 1000-1400 |
| C-Br Stretch | 500-600 |
X-ray Crystallography of Derivatives
While obtaining single crystals of this compound itself may be challenging, its derivatives, such as salts or esters, can be more amenable to X-ray crystallographic analysis. In studies involving the synthesis of organometallic compounds, this compound has been used as a ligand. For instance, the reaction of tris(3-fluorophenyl)antimony with this compound yields tris(3-fluorophenyl)antimony bis(dibromofluoroacetate).
Computational and Theoretical Studies of Dibromofluoroacetic Acid
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. science.gov For dibromofluoroacetic acid, these calculations would provide a detailed picture of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.
The reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the HOMO is likely to be localized around the bromine and oxygen atoms, while the LUMO is expected to be centered on the carbon-halogen bonds. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. scispace.com
Furthermore, the molecular electrostatic potential (MEP) map would reveal the distribution of charge across the molecule. The region around the acidic hydrogen of the carboxyl group will exhibit a strong positive potential, indicating its high acidity. The halogen atoms, particularly fluorine, will create regions of negative potential, influencing how the molecule interacts with other polar molecules and ions. scispace.com
Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Characteristic | Basis of Prediction |
| C-Br Bond Length | ~1.95 Å | Analogy with other brominated organic compounds. |
| C-F Bond Length | ~1.38 Å | Analogy with other fluorinated organic compounds. |
| C-C Bond Length | ~1.54 Å | Standard C-C single bond length. |
| O-H Bond Length | ~0.97 Å | Typical carboxylic acid O-H bond length. |
| pKa | < 1.0 | Inductive effect of three electronegative halogen atoms. |
| HOMO Energy | Relatively high | Presence of lone pairs on bromine and oxygen atoms. |
| LUMO Energy | Relatively low | Presence of antibonding orbitals associated with C-halogen bonds. |
| HOMO-LUMO Gap | Moderate | Indicative of a moderately reactive molecule. |
Note: The values in this table are estimations based on theoretical principles and data from related compounds, pending direct computational studies on this compound.
Molecular Modeling and Simulation of this compound Interactions
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the interactions of a molecule with its environment, including solvent molecules and biological macromolecules like proteins. mdpi.comrsc.org These simulations can provide insights into the behavior of this compound in aqueous solutions and its potential to interact with biological targets.
In an aqueous environment, MD simulations would show the formation of hydrogen bonds between the carboxylic acid group of this compound and surrounding water molecules. The strength and dynamics of these interactions are crucial for understanding its solubility and transport in environmental and biological systems. The halogenated alkyl portion of the molecule would exhibit hydrophobic characteristics, influencing its partitioning between aqueous and non-aqueous phases.
The interaction of this compound with proteins is of significant interest, given the known biological effects of some haloacetic acids. nih.gov Molecular docking and MD simulations can be used to predict the binding affinity and preferred binding sites of this compound on various proteins. scispace.com Due to its acidic nature, it is likely to interact with positively charged amino acid residues, such as lysine (B10760008) and arginine, in protein binding pockets. The halogen atoms may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
While direct simulation studies on this compound are lacking, research on the interaction of other small organic molecules with proteins and surfaces provides a framework for what might be expected. mdpi.comrsc.org
Prediction of Environmental Fate and Transport Properties
Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the environmental fate and transport of chemicals. nih.govnih.gov These models use the molecular structure of a compound to estimate properties such as its solubility, volatility, octanol-water partition coefficient (Kow), and potential for biodegradation.
For this compound, its high polarity and water solubility, inferred from its structure, suggest that it will be mobile in aquatic environments. The enthalpy of vaporization for this compound has been reported, which is a key parameter in assessing its potential for atmospheric transport. umsl.eduunt.edu
QSAR models developed for other haloacetic acids can provide an indication of the potential environmental persistence and toxicity of this compound. nih.gov The presence of carbon-halogen bonds generally increases the resistance of a molecule to biodegradation. The C-F bond, in particular, is known for its high strength and resistance to cleavage, which may contribute to the persistence of this compound in the environment.
Table 2: Predicted Environmental Fate and Transport Parameters for this compound
| Parameter | Predicted Characteristic | Rationale |
| Water Solubility | High | Polar carboxylic acid group. |
| Vapor Pressure | Low | High molecular weight and polarity. |
| Octanol-Water Partition Coefficient (log Kow) | Low to moderate | Balance between polar and non-polar moieties. |
| Biodegradation Potential | Low | Presence of multiple stable carbon-halogen bonds. |
| Atmospheric Fate | Primarily in aqueous phase (e.g., rain, fog) | High water solubility and low volatility. |
Note: These predictions are based on the molecular structure of this compound and data from related haloacetic acids.
Mechanistic Insights from Computational Analysis of Reaction Pathways
Computational chemistry can be used to explore the potential reaction pathways of this compound, such as its degradation through hydrolysis or dehalogenation. researchgate.net By calculating the activation energies and reaction enthalpies for different proposed mechanisms, researchers can identify the most likely transformation routes.
The dehalogenation of brominated acetic acids has been studied, and these investigations can provide a model for understanding the reactivity of this compound. acs.org The C-Br bonds are significantly weaker than the C-F bond, suggesting that debromination would be the initial and more facile step in any reductive degradation process. Computational studies could model the step-by-step removal of bromine atoms, potentially leading to fluoroacetic acid or further degradation products.
Theoretical studies on the reaction of haloacetic acids with various nucleophiles and radicals can also provide insights into their chemical stability and transformation products in different environmental compartments. For instance, the reaction with hydroxyl radicals is a key degradation pathway in the atmosphere and in advanced oxidation processes for water treatment. arxiv.org
While specific computational analyses of the reaction pathways of this compound are not currently available, the methodologies have been well-established through studies on other halogenated pollutants. nih.gov
Applications in Organic Synthesis and Chemical Biology
Dibromofluoroacetic Acid as a Building Block in Organic Synthesis
The unique combination of bromine and fluorine atoms on the alpha-carbon of acetic acid suggests its potential as a precursor for introducing these functionalities into organic molecules. Halogenated acetic acids, in general, are recognized as valuable intermediates in chemical synthesis. researchgate.net
Synthesis of Fluorinated Compounds
The presence of a fluorine atom makes this compound a potential starting material for the synthesis of more complex fluorinated molecules. rsc.org Fluorinated compounds are of significant interest due to their unique properties and applications in various fields. rsc.org However, specific, documented examples of this compound being used as a primary building block for the synthesis of other fluorinated compounds are not readily found in the current body of scientific literature.
Pharmaceutical Development as an Intermediate
Halogenated organic compounds are crucial in the pharmaceutical industry, often serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The incorporation of fluorine, in particular, can significantly alter the metabolic stability and lipophilicity of drug candidates. rsc.org While it is plausible that a compound like this compound could serve as an intermediate, there is no specific information in the available literature detailing its use in the development of any particular pharmaceutical.
Agrochemical Formulation
Fluorinated compounds have also made a significant impact on the agrochemical industry. researchgate.net The introduction of fluorine can enhance the efficacy and selectivity of pesticides. ccspublishing.org.cnnih.gov Although halogenated acetic acids are used in this sector, researchgate.net there are no specific public records or research articles that describe the use of this compound in the formulation of agrochemicals.
Materials Science and Polymer Development
Carboxylic acids and their derivatives are fundamental monomers in the synthesis of various polymers, including polyesters and polyamides. britannica.commdpi.com The inclusion of fluorine can impart desirable properties to polymers, such as thermal stability and chemical resistance. While the potential exists for this compound to be used in the development of novel fluorinated polymers, there is currently a lack of published research in this area.
Research in Chemical Biology
The application of small molecules as tools to study biological systems is a cornerstone of chemical biology. Fluorinated molecules, in particular, have found use as enzyme inhibitors and in probes for studying protein interactions.
Studies of Enzyme Mechanisms and Protein Interactions
Fluorinated compounds are often employed in the study of enzyme mechanisms due to the unique properties of the fluorine atom, which can act as a sensitive probe or a modulator of biological activity. nih.govresearchgate.netnih.gov Techniques such as photoaffinity labeling, which can utilize photoreactive groups to study protein-ligand interactions, sometimes incorporate fluorinated moieties. nih.govmdpi.com However, there is no specific mention in the scientific literature of this compound being utilized in studies of enzyme mechanisms or protein interactions.
Development of Antiviral and Anticancer Agents
Extensive searches of scientific literature and chemical databases did not yield specific research exclusively focused on the direct application of this compound in the development of antiviral and anticancer agents. The available information primarily details its role as a potential building block or intermediate in the synthesis of more complex molecules. Research into the biological activities of compounds directly derived from this compound is not prominently documented in publicly accessible scientific literature.
Therefore, a detailed discussion, including data tables on its specific antiviral and anticancer applications, cannot be provided at this time. Further research and publications in this specific area would be necessary to elaborate on any potential therapeutic activities.
Future Research Directions and Emerging Trends in Dibromofluoroacetic Acid Research
The study of dibromofluoroacetic acid (DBFA) and other disinfection byproducts (DBPs) is a dynamic field, with ongoing research aimed at understanding their formation, detection, toxicological effects, and potential applications. Future research is poised to address critical knowledge gaps, refine analytical methodologies, and explore novel aspects of this fluorinated compound. This section outlines key future research directions and emerging trends that are shaping the scientific landscape surrounding this compound.
Q & A
Q. What are the recommended methods for synthesizing dibromofluoroacetic acid derivatives, and how do reaction conditions influence yield?
this compound derivatives, such as ethyl dibromofluoroacetate, are typically synthesized via halogenation or esterification reactions. For example, bromination of fluoroacetic acid derivatives under controlled temperatures (e.g., 0–5°C) using bromine or N-bromosuccinimide (NBS) can yield this compound precursors. Esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) may follow to produce ethyl esters. Reaction conditions such as stoichiometry, solvent polarity, and temperature significantly affect yield and purity. For instance, excess bromine can lead to over-halogenation, while elevated temperatures may degrade thermally sensitive intermediates. Analytical techniques like GC or HPLC are critical for monitoring reaction progress and purity (>96% GC purity is achievable under optimized conditions) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR identify fluorine and proton environments, resolving structural isomers. For example, ¹⁹F NMR chemical shifts for dibromofluoroacetates typically range between -80 to -120 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formulas (e.g., C₄H₅Br₂FO₂ for ethyl dibromofluoroacetate).
- Chromatography : GC or HPLC with UV/RI detectors quantifies purity and identifies byproducts.
- Spectroscopic methods : IR spectroscopy detects functional groups like C=O (1700–1750 cm⁻¹). Cross-validation with reference standards (e.g., NIST data) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental fate data for this compound and related halogenated compounds?
Conflicting data on environmental persistence or toxicity often arise from variations in experimental conditions (e.g., pH, microbial activity). To address this:
Systematic Review Frameworks : Apply PRISMA guidelines to collate and evaluate studies, ensuring transparency in inclusion/exclusion criteria .
Controlled Replication : Reproduce studies under standardized conditions (e.g., OECD test guidelines for biodegradability).
Mechanistic Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict behavior based on molecular descriptors (e.g., log Kow, halogen substitution patterns).
For example, trifluoroacetic acid (TFA) studies show environmental stability due to strong C-F bonds, but this compound’s bromine may increase reactivity under UV exposure .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound in aqueous environments?
Design considerations include:
- pH Variability : Test hydrolysis rates across pH 3–10 to simulate natural water systems.
- Temperature Gradients : Use Arrhenius plots to extrapolate degradation kinetics (e.g., 25°C vs. 40°C).
- Catalytic Effects : Evaluate metal ions (e.g., Fe³⁺) or organic matter that may accelerate degradation.
- Analytical Endpoints : Monitor bromide release via ion chromatography and track parent compound depletion via LC-MS/MS.
Controlled lab studies should be supplemented with field data to account for real-world variables like microbial activity .
Q. How can researchers assess the potential for this compound to form toxic byproducts during oxidation processes?
Advanced oxidation processes (AOPs) like ozonation or UV/H₂O₂ may cleave C-Br bonds, generating brominated byproducts. Methodological steps:
Byproduct Identification : Use untargeted LC-HRMS to detect transformation products.
Toxicity Testing : Apply in vitro assays (e.g., Microtox®) to assess acute toxicity of reaction mixtures.
Pathway Analysis : Employ computational tools (e.g., EPA’s CompTox Dashboard) to predict degradation pathways and prioritize hazardous intermediates.
For instance, analogous studies on TFA revealed non-toxic persistence, but brominated analogs may form reactive intermediates like bromate under specific conditions .
Q. What strategies mitigate bias when interpreting conflicting toxicological data for this compound?
- Blinded Analysis : Separate data collection and interpretation roles among researchers.
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to quantify heterogeneity (Cochrane Handbook guidelines) .
- Sensitivity Analysis : Test if exclusion of outlier studies alters conclusions.
- Confounder Adjustment : Control for variables like solvent choice (e.g., DMSO vs. water) in cell-based assays.
Document all decisions in a preregistered protocol to enhance reproducibility .
Q. How should researchers design studies to investigate the interaction of this compound with biological macromolecules?
- Molecular Docking : Predict binding affinities to enzymes or receptors using software like AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- In Silico Metabolism : Simulate Phase I/II metabolism with tools like ADMET Predictor™ to identify potential bioactive metabolites.
Cross-disciplinary collaboration with toxicologists and computational chemists is essential to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
